

# An In-depth Technical Guide to Cyclobutyl(phenyl)methanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyclobutyl phenyl ketone*

Cat. No.: *B1583845*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cyclobutyl(phenyl)methanone, commonly known as benzoylcyclobutane, is an aromatic ketone that has garnered interest within synthetic and medicinal chemistry. Its structure, featuring a phenyl group attached to a carbonyl function which is part of a cyclobutane ring, presents a unique scaffold. The inherent ring strain of the cyclobutane moiety imparts distinct chemical reactivity and conformational rigidity, making it a valuable building block in the design of novel organic molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its relevance in chemical research.

## IUPAC Nomenclature

The systematic and preferred IUPAC name for benzoylcyclobutane is cyclobutyl(phenyl)methanone. This name is derived by identifying the ketone functional group (-one) where the carbonyl carbon is bonded to a cyclobutyl group and a phenyl group. "Benzoylcyclobutane" and "**cyclobutyl phenyl ketone**" are also commonly used synonyms.

## Physicochemical Properties

A summary of the key quantitative data for cyclobutyl(phenyl)methanone is presented in the table below, compiled from various chemical databases and literature sources.

| Property          | Value                             | Unit          |
|-------------------|-----------------------------------|---------------|
| Molecular Formula | C <sub>11</sub> H <sub>12</sub> O | -             |
| Molecular Weight  | 160.21                            | g/mol         |
| Density           | 1.05                              | g/mL at 25 °C |
| Boiling Point     | 114-118                           | °C at 7 mmHg  |
| Refractive Index  | n <sub>20/D</sub> 1.547           | -             |
| Assay Purity      | 98%                               | -             |

## Synthesis of Cyclobutyl(phenyl)methanone

The most common and direct method for the synthesis of cyclobutyl(phenyl)methanone is the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction provides an efficient route to forming the key carbon-carbon bond between the aromatic ring and the acyl group.

## Experimental Protocol: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride

This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.

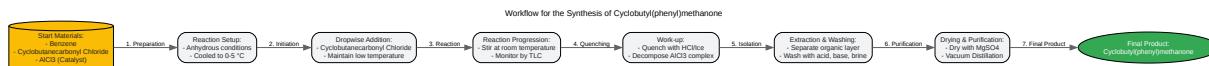
### Materials and Reagents:

- Anhydrous Aluminum Chloride (AlCl<sub>3</sub>)
- Anhydrous Benzene (C<sub>6</sub>H<sub>6</sub>)
- Cyclobutanecarbonyl Chloride (C<sub>4</sub>H<sub>7</sub>COCl)
- Anhydrous Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) (as solvent, optional)
- Concentrated Hydrochloric Acid (HCl)
- Ice

- Saturated Sodium Bicarbonate Solution ( $\text{NaHCO}_3$ )
- Brine (Saturated  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Procedure:

- Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus should be protected from atmospheric moisture using drying tubes.
- Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to anhydrous benzene (used in excess as both reactant and solvent) or an inert solvent like dichloromethane in the flask. The mixture is cooled to 0-5 °C in an ice bath with stirring.
- Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous benzene or dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and hydrogen chloride gas will be evolved.
- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
- Extraction and Washing: The organic layer is separated. The aqueous layer is extracted with dichloromethane or diethyl ether. The combined organic layers are washed sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.


- Purification: The crude product is purified by vacuum distillation to yield cyclobutyl(phenyl)methanone as a clear liquid.

## Applications in Chemical Research

While specific applications in drug development targeting particular signaling pathways are not extensively documented for cyclobutyl(phenyl)methanone itself, the cyclobutane motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring can serve as a bioisostere for other cyclic or acyclic systems, potentially improving metabolic stability and binding affinity to biological targets.<sup>[1]</sup> Phenyl ketones, in general, are known to possess a range of pharmacological activities, and derivatives of **cyclobutyl phenyl ketone** are being investigated for their potential biological effects.<sup>[2][3]</sup>

## Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of cyclobutyl(phenyl)methanone via the Friedel-Crafts acylation pathway.



[Click to download full resolution via product page](#)

Workflow for the Synthesis of Cyclobutyl(phenyl)methanone

## Conclusion

Cyclobutyl(phenyl)methanone is a compound with established nomenclature and well-characterized physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While its direct biological applications are still an emerging area of research, the unique structural features of the cyclobutane ring make it and its derivatives attractive scaffolds for the development of new chemical entities in various fields, including pharmaceuticals and materials science. This guide

provides a foundational resource for researchers interested in the synthesis and potential applications of this intriguing molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Formal  $\gamma$ -C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cyclobutyl(phenyl)methanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583845#iupac-name-for-benzoylcyclobutane>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)